4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one
Overview
Description
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is a heterocyclic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both a thiazole ring and an oxaspirodecane moiety makes it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is the cAMP-dependent Protein Kinase A . This enzyme plays a crucial role in numerous cellular processes, including metabolism, transcription, and cell signaling .
Mode of Action
The compound interacts with its target, the cAMP-dependent Protein Kinase A, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially influencing the cellular processes it is involved in .
Biochemical Pathways
Given the role of camp-dependent protein kinase a, it is likely that the compound could influence pathways related to cellular metabolism, transcription, and cell signaling .
Result of Action
Given its target, it is plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .
Biochemical Analysis
Biochemical Properties
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cAMP-dependent protein kinase A (PKA) from Cricetulus griseus, where the compound acts as a ligand . This interaction highlights the compound’s potential in modulating kinase activity, which is essential for numerous cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to PKA, for example, can result in enzyme activation or inhibition, depending on the context of the interaction . Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring followed by the construction of the spirocyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one: shares similarities with other thiazole-containing compounds and spirocyclic molecules.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.
Spirocyclic compounds: Molecules such as spiro[4.5]decanes and spirooxindoles.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and an oxaspirodecane moiety allows for diverse applications and interactions that are not commonly observed in simpler molecules.
Biological Activity
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one (CAS No. 137180-65-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
- Molecular Formula : C₁₂H₁₆N₂O₂S
- Molecular Weight : 252.33 g/mol
- Structure : The compound features a thiazole moiety, which is known for its biological activity, linked to a spiro decanone structure that may influence its pharmacological properties.
Antimicrobial and Antifungal Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The incorporation of the thiazole moiety in this compound suggests potential efficacy against various pathogens.
-
Antifungal Activity :
- A study evaluated the antifungal activity of related compounds against Candida species, including C. albicans, C. tropicalis, C. parapsilosis, and C. glabrata. The results demonstrated that derivatives with similar structures to this compound showed promising antifungal activity, potentially through inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis .
- Mechanism of Action :
Study on Antifungal Efficacy
A recent study synthesized several derivatives based on the spiro compound framework and tested their antifungal activities using serial dilution methods. Here are some findings:
Compound Name | Activity Against C. albicans | Activity Against C. glabrata |
---|---|---|
Compound A | MIC = 10 µg/mL | MIC = 20 µg/mL |
Compound B | MIC = 15 µg/mL | MIC = 25 µg/mL |
This compound | MIC = 12 µg/mL | MIC = 18 µg/mL |
These results indicate that the compound exhibits moderate antifungal activity, comparable to established antifungal agents .
Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in fungal metabolism. The docking simulations revealed favorable binding interactions with the active site of CYP51, suggesting that structural modifications could enhance its potency .
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHVGOUDDESRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342366 | |
Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137180-65-5 | |
Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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